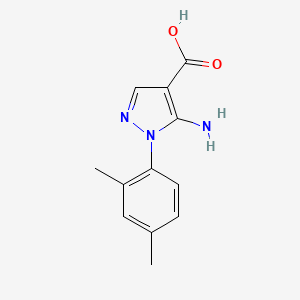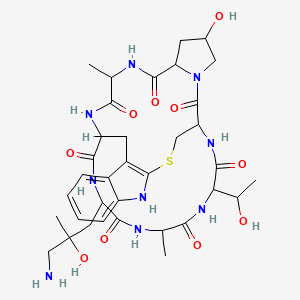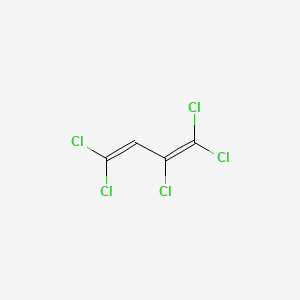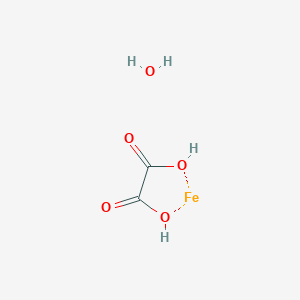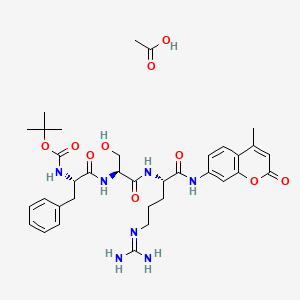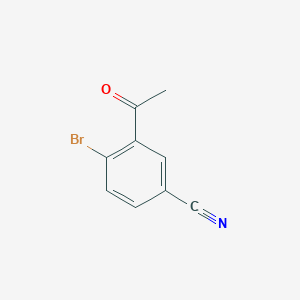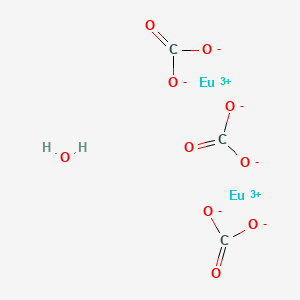
Europium(III) carbonate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium(III) carbonate hydrate is an inorganic compound with the chemical formula Eu₂(CO₃)₃·xH₂O. It is a water-insoluble compound that can be converted to other europium compounds, such as europium oxide, by heating. Europium is a rare earth element, and its compounds are known for their unique optical and magnetic properties.
作用机制
Target of Action
It’s known that the compound interacts with acid, releasing carbon dioxide .
Mode of Action
Europium(III) carbonate hydrate is soluble in acid and releases carbon dioxide when it interacts with acid . The reaction can be represented as follows:
Eu2(CO3)3+6H+→2Eu3++3H2O+3CO2↑Eu2(CO3)3 + 6 H+ → 2 Eu^{3+} + 3 H2O + 3 CO2 ↑ Eu2(CO3)3+6H+→2Eu3++3H2O+3CO2↑
Biochemical Pathways
The compound’s interaction with acid and subsequent release of carbon dioxide could potentially affect biochemical processes that involve these substances .
Pharmacokinetics
It is insoluble in water , which could limit its bioavailability. It can be converted to other europium compounds, such as the oxide, by heating .
Result of Action
The primary result of this compound’s action is the release of carbon dioxide when it interacts with acid . Additionally, it decomposes at high temperatures to form europium(III) oxide :
Eu2(CO3)3→Eu2O3+3CO2↑Eu2(CO3)3 → Eu2O3 + 3 CO2 ↑ Eu2(CO3)3→Eu2O3+3CO2↑
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of acid. For instance, the compound decomposes at high temperatures to form europium(III) oxide . Its solubility in acid also suggests that acidic environments could enhance its reactivity .
生化分析
Biochemical Properties
It is known that Europium(III) carbonate hydrate is soluble in acid and releases carbon dioxide . This property could potentially influence biochemical reactions, particularly those involving enzymes and proteins that are sensitive to changes in pH or carbon dioxide levels.
Cellular Effects
Some studies have shown that certain Europium(III) compounds can cause oxidative stress in cells . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can decompose at high temperatures to form Europium(III) oxide . This reaction could potentially influence the activity of biomolecules, including enzymes and proteins, within the cell.
Temporal Effects in Laboratory Settings
It is known that this compound is thermally stable up to 244 °C . This suggests that it could have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound can react with acid to release carbon dioxide . This could potentially influence metabolic flux or metabolite levels within the cell.
准备方法
Synthetic Routes and Reaction Conditions
Europium(III) carbonate hydrate can be synthesized through several methods:
Mixing and Heating: An aqueous solution of ammonium carbonate and europium(III) chloride is mixed and heated.
Precipitation: A saturated carbon dioxide ammonium carbonate solution can precipitate europium carbonate from a europium salt solution.
Thermal Decomposition: Europium(III) acetate can be thermally decomposed to form europium carbonate.
Supercritical Carbon Dioxide: A suspension of europium(III) oxide in water and supercritical carbon dioxide can also be used to prepare europium carbonate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale precipitation and thermal decomposition processes. These methods ensure the efficient production of high-purity europium carbonate for various applications.
化学反应分析
Types of Reactions
Europium(III) carbonate hydrate undergoes several types of chemical reactions:
Decomposition: At high temperatures, europium(III) carbonate decomposes to form europium(III) oxide and carbon dioxide. [ \text{Eu}_2(\text{CO}_3)_3 \rightarrow \text{Eu}_2\text{O}_3 + 3 \text{CO}_2 \uparrow ]
Acid Reaction: Europium(III) carbonate is soluble in acids, releasing carbon dioxide. [ \text{Eu}_2(\text{CO}_3)_3 + 6 \text{H}^+ \rightarrow 2 \text{Eu}^{3+} + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid) and bases (e.g., ammonium carbonate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving this compound include europium(III) oxide and carbon dioxide. These products are significant in various industrial and scientific applications.
科学研究应用
Europium(III) carbonate hydrate has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Samarium(III) carbonate: Similar to europium(III) carbonate, samarium(III) carbonate is used in luminescent materials and has comparable chemical properties.
Gadolinium(III) carbonate: Gadolinium(III) carbonate is another rare earth carbonate with applications in imaging and luminescent materials.
Uniqueness of Europium(III) Carbonate Hydrate
This compound is unique due to its highly efficient luminescent properties, making it particularly valuable in optoelectronics and imaging applications. Its ability to form stable complexes with various ligands further enhances its versatility in scientific research and industrial applications .
属性
IUPAC Name |
europium(3+);tricarbonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Eu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWSECGKSXRERD-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Eu+3].[Eu+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Eu2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86546-99-8 |
Source


|
| Record name | Europium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
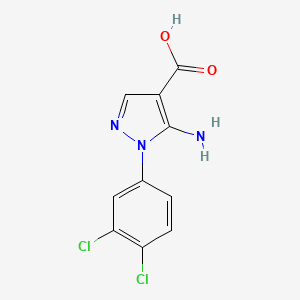
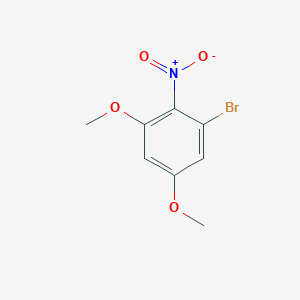
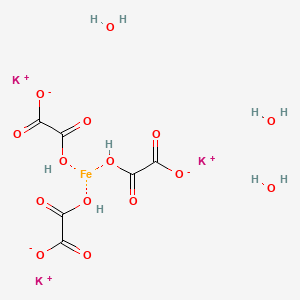
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)
